5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE
Overview
Description
5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene sulfonamide group and the bromine atom. Common reagents used in these reactions include brominating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-THIOPHENESULFONAMIDE: Lacks the pyrazole ring and additional substituents.
N~2~-METHYL-2-THIOPHENESULFONAMIDE: Does not contain the bromine atom or the pyrazole ring.
1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL METHYL SULFONAMIDE: Missing the thiophene ring and bromine atom.
Uniqueness
5-BROMO-N~2~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-2-THIOPHENESULFONAMIDE is unique due to its combination of a bromine atom, pyrazole ring, and thiophene sulfonamide group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
5-bromo-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylthiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S2/c1-4-16-9(2)10(7-14-16)8-15(3)20(17,18)12-6-5-11(13)19-12/h5-7H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOVLJTAFMIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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